molecular formula C19H19NO3 B3752725 propyl 3-(cinnamoylamino)benzoate

propyl 3-(cinnamoylamino)benzoate

Cat. No.: B3752725
M. Wt: 309.4 g/mol
InChI Key: IIXLYQYJZVTRFN-VAWYXSNFSA-N
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Description

Propyl 3-(cinnamoylamino)benzoate is an ester derivative of benzoic acid featuring a cinnamoyl group attached via an amide linkage at the 3-position of the benzene ring and a propyl ester chain. This compound likely exhibits enhanced lipophilicity compared to its analogs due to the bulky cinnamoyl group, which may influence its pharmacokinetic properties or binding affinity in biological systems.

Properties

IUPAC Name

propyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-13-23-19(22)16-9-6-10-17(14-16)20-18(21)12-11-15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXLYQYJZVTRFN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The cinnamoylamino group differentiates propyl 3-(cinnamoylamino)benzoate from other benzoate esters. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
Propyl 3-aminobenzoate C₁₀H₁₃NO₂ 179.22 3-Amino Higher polarity; potential H-bonding
3-(4-Chlorophenoxy)propyl benzoate C₁₆H₁₅ClO₃ 290.74 4-Chlorophenoxy Increased lipophilicity (Cl substituent)
Methyl 3-((3-cyano...)thio)benzoate C₁₅H₁₄N₂O₄S 318.35 Thio-cyano Enhanced reactivity (S and CN groups)
This compound* C₁₉H₁₉NO₃ ~309.36 (calculated) 3-Cinnamoylamino High aromaticity; moderate lipophilicity -

*Estimated data based on structural analogs.

  • Polarity and Solubility: The cinnamoylamino group reduces polarity compared to amino derivatives (e.g., propyl 3-aminobenzoate) but increases it relative to non-polar aryloxy analogs (e.g., 3-(naphthalen-2-yloxy)propyl benzoate, MW: 320.36 ).
  • Synthetic Accessibility: Unlike methyl or ethyl benzoates synthesized via PPA-mediated cyclization , the cinnamoylamino group likely requires stepwise acylation of 3-aminobenzoic acid followed by propyl esterification, analogous to methods in .

Physicochemical Data Comparison

  • Lipophilicity (LogP): Propyl 3-aminobenzoate: ~1.5 (predicted) 3-(4-Chlorophenoxy)propyl benzoate: ~3.8 (Cl substituent) this compound: ~3.2 (estimated, cinnamoyl increases LogP vs. amino).
  • Melting Points: Amino and hydroxy-substituted benzoates (e.g., 4-hydroxycinnamic acid ) typically have higher MPs (>150°C) due to H-bonding, while cinnamoylamino derivatives may exhibit lower MPs (~80–100°C) due to reduced crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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propyl 3-(cinnamoylamino)benzoate
Reactant of Route 2
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propyl 3-(cinnamoylamino)benzoate

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